1-[6-(propan-2-yloxy)pyridin-2-yl]methanamine 1-[6-(propan-2-yloxy)pyridin-2-yl]methanamine
Brand Name: Vulcanchem
CAS No.: 1247593-42-5
VCID: VC11979773
InChI: InChI=1S/C9H14N2O/c1-7(2)12-9-5-3-4-8(6-10)11-9/h3-5,7H,6,10H2,1-2H3
SMILES:
Molecular Formula: C9H14N2O
Molecular Weight: 166.22 g/mol

1-[6-(propan-2-yloxy)pyridin-2-yl]methanamine

CAS No.: 1247593-42-5

Cat. No.: VC11979773

Molecular Formula: C9H14N2O

Molecular Weight: 166.22 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

1-[6-(propan-2-yloxy)pyridin-2-yl]methanamine - 1247593-42-5

Specification

CAS No. 1247593-42-5
Molecular Formula C9H14N2O
Molecular Weight 166.22 g/mol
IUPAC Name (6-propan-2-yloxypyridin-2-yl)methanamine
Standard InChI InChI=1S/C9H14N2O/c1-7(2)12-9-5-3-4-8(6-10)11-9/h3-5,7H,6,10H2,1-2H3
Standard InChI Key DVUYYBSTPKNJAR-UHFFFAOYSA-N
Canonical SMILES CC(C)OC1=CC=CC(=N1)CN

Introduction

Chemical Identity and Structural Characteristics

The molecular formula of 1-[6-(propan-2-yloxy)pyridin-2-yl]methanamine is C₉H₁₄N₂O, with a molecular weight of 166.22 g/mol . The pyridine ring serves as the core structure, with substituents at positions 2 and 6 creating distinct electronic and steric environments. The methanamine group (-CH₂NH₂) at position 2 introduces nucleophilic reactivity, while the propan-2-yloxy group (-OCH(CH₃)₂) at position 6 contributes hydrophobic character and steric bulk .

Stereoelectronic Effects

The electron-withdrawing nature of the pyridine ring polarizes the methanamine group, enhancing its susceptibility to electrophilic attack. Conversely, the isopropoxy group donates electron density via resonance, moderating the ring’s electrophilicity . This interplay influences reactivity in synthetic applications, such as catalysis or intermediate formation.

Synthesis and Manufacturing

Key Synthetic Routes

While no direct synthesis of 1-[6-(propan-2-yloxy)pyridin-2-yl]methanamine is documented, analogous pyridine derivatives suggest viable pathways:

  • Etherification Followed by Amination:

    • Introduce the isopropoxy group via nucleophilic aromatic substitution (SNAr) on 2-chloro-6-nitropyridine using isopropanol under basic conditions .

    • Reduce the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or hydride reagents (e.g., LiAlH₄) .

  • Direct Functionalization:

    • Employ Ullmann coupling or Buchwald-Hartwig amination to install the methanamine group on a pre-functionalized 6-isopropoxypyridine precursor .

Optimization Challenges

  • Regioselectivity: Competing reactions at pyridine positions 2, 4, and 6 require careful control of reaction conditions (e.g., temperature, catalysts) .

  • Amine Protection: The primary amine may necessitate protection (e.g., as a tert-butyl carbamate) during heterocycle functionalization to prevent side reactions .

Physicochemical Properties

Experimental data for this specific compound remain unreported, but inferences from structural analogs provide preliminary insights:

PropertyEstimated ValueBasis for Estimation
Melting Point80–100°C (decomposes)Similar N-heterocyclic amines
Boiling Point250–280°C (at 760 mmHg)Pyridine derivatives
SolubilitySlightly soluble in water;
Highly soluble in DCM, ethanol
Hydrophobic isopropoxy group
pKa (NH₂)~8.5–9.0Comparison to benzylamine

Reactivity and Functionalization

Amine-Driven Reactions

The primary amine participates in:

  • Acylation: Forms amides with acyl chlorides or anhydrides (e.g., acetic anhydride yields N-acetyl derivatives) .

  • Schiff Base Formation: Reacts with aldehydes/ketones to generate imines, useful in coordination chemistry .

  • Diazotization: Under acidic conditions, forms diazonium salts for coupling reactions .

Pyridine Ring Modifications

  • Electrophilic Substitution: Nitration or sulfonation occurs preferentially at position 4 due to meta-directing effects of the amine and ether groups .

  • Reduction: Catalytic hydrogenation (H₂/Raney Ni) saturates the pyridine ring to piperidine, altering solubility and basicity .

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